molecular formula C20H20FN3O B5574429 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol CAS No. 371126-54-4

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol

Cat. No.: B5574429
CAS No.: 371126-54-4
M. Wt: 337.4 g/mol
InChI Key: AJDWXWDRBQKMLM-UHFFFAOYSA-N
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Description

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The addition of a piperazine ring substituted with a fluorophenyl group further enhances its chemical properties and potential applications. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with 4-(4-fluorophenyl)piperazine in the presence of a suitable base and solvent. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 8-hydroxyquinoline is replaced by the piperazine moiety. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline or piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound may interact with other cellular targets, such as ion channels and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol
  • 8-Hydroxyquinoline derivatives
  • Fluoroquinolones

Uniqueness

Compared to other similar compounds, 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol exhibits unique properties due to the presence of the fluorophenyl-piperazine moiety. This structural feature enhances its biological activity and selectivity towards specific molecular targets. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of other complex molecules .

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-16-4-6-17(7-5-16)24-12-10-23(11-13-24)14-15-3-8-19(25)20-18(15)2-1-9-22-20/h1-9,25H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDWXWDRBQKMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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